molecular formula C8H12N2O2 B12073918 3-(2-Methoxypyrimidin-5-yl)propan-1-ol

3-(2-Methoxypyrimidin-5-yl)propan-1-ol

Cat. No.: B12073918
M. Wt: 168.19 g/mol
InChI Key: VJYAGWRFEHYFFC-UHFFFAOYSA-N
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Description

3-(2-Methoxypyrimidin-5-yl)propan-1-ol is a pyrimidine derivative characterized by a methoxy group at the 2-position of the pyrimidine ring and a propanol chain at the 5-position. Pyrimidine derivatives are critical in medicinal chemistry due to their role as bioisosteres for natural nucleobases and their applications in drug design. While direct synthesis data for this compound is absent in the provided evidence, analogous synthetic routes (e.g., coupling reactions, reductions) from similar structures suggest feasible pathways .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(2-methoxypyrimidin-5-yl)propan-1-ol

InChI

InChI=1S/C8H12N2O2/c1-12-8-9-5-7(6-10-8)3-2-4-11/h5-6,11H,2-4H2,1H3

InChI Key

VJYAGWRFEHYFFC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyrimidin-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyrimidine with a suitable propanol derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methoxypyrimidin-5-yl)propan-1-ol may involve large-scale chemical processes. These processes often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction efficiency and minimize by-products. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The methoxy group or the propanol side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of 3-(2-Methoxypyrimidin-5-yl)propan-1-ol, such as aldehydes, carboxylic acids, alcohols, amines, and substituted pyrimidines.

Scientific Research Applications

3-(2-Methoxypyrimidin-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between 3-(2-Methoxypyrimidin-5-yl)propan-1-ol and related compounds:

Compound Name Heterocycle Substituents Chain Type Molecular Weight Key Properties/Applications Reference ID
3-(2-Methoxypyrimidin-5-yl)propan-1-ol Pyrimidine 2-OCH₃, 5-propanol Propanol Not provided Enhanced hydrophilicity, potential pharmaceutical intermediate N/A
3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol Pyridine 5-OCH₃, 3-propargyl alcohol Propargyl alcohol 163.17 Higher reactivity (alkyne group); priced at $240/g
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Pyridine 2-NH₂, 5-I, 3-propanol Propanol Not provided Iodo substituent enables cross-coupling reactions
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol Pyridine 5-Br, 3-OCH₃, 2-propargyl alcohol Propargyl alcohol Not provided Bromine enhances electrophilic substitution potential
3-(1H-imidazol-5-yl)propan-1-ol Imidazole 1H-imidazole, 5-propanol Propanol 127 (M+1) Polar, hydrogen-bonding capability; synthesized via aqueous purification

Key Insights from Structural Comparison

Heterocycle Influence :

  • Pyrimidine (target compound) vs. Pyridine/Imidazole (analogues): Pyrimidines are more electron-deficient than pyridines, affecting π-π stacking and binding interactions in biological systems. Imidazole derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to the NH group .

Substituent Effects: Methoxy groups (e.g., 2-OCH₃ in target vs. 5-OCH₃ in pyridine analogues) influence regioselectivity in reactions and metabolic stability. Propargyl alcohol chains (e.g., ) introduce alkyne reactivity but reduce hydrophilicity compared to propanol . Halogen substituents (Br, I) in pyridine derivatives () enable cross-coupling reactions, broadening synthetic utility .

Synthetic Accessibility: The propanol chain in the target compound may require reductive steps (e.g., NaBH₄ reduction of esters) similar to methods in and . Pyrimidine synthesis often involves cyclization or nucleophilic substitution, which may be more challenging than pyridine functionalization.

Biological Activity

3-(2-Methoxypyrimidin-5-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C8H10N2O2
  • Molecular Weight: 166.18 g/mol
  • IUPAC Name: 3-(2-Methoxypyrimidin-5-yl)propan-1-ol

Research indicates that 3-(2-Methoxypyrimidin-5-yl)propan-1-ol may exert its biological effects through interactions with various molecular targets. Preliminary studies suggest that it could influence neurotransmitter systems or modulate enzyme activities related to cellular signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 3-(2-Methoxypyrimidin-5-yl)propan-1-ol, focusing on their effectiveness against various pathogens. For instance:

  • In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

The compound has shown promise in inhibiting the proliferation of cancer cell lines:

  • Case Study : A study reported that pyrimidine derivatives, including related compounds, displayed antiproliferative effects on human cancer cell lines (e.g., HeLa and A549), with IC50 values indicating effective inhibition at low concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureusMIC = 62.5 µg/mL
AntibacterialEscherichia coliMIC = 78.12 µg/mL
AntiproliferativeHeLaIC50 = 226 µg/mL
AntiproliferativeA549IC50 = 242.52 µg/mL

Case Studies

  • Antimicrobial Efficacy : A recent study explored the efficacy of methanolic extracts containing pyrimidine derivatives against antibiotic-resistant strains. The results highlighted the potential for these compounds to serve as alternatives to traditional antibiotics .
  • Cancer Cell Line Studies : Another investigation focused on the antiproliferative effects of various pyrimidine derivatives, including 3-(2-Methoxypyrimidin-5-yl)propan-1-ol, demonstrating significant inhibition in cell viability across multiple cancer types .

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